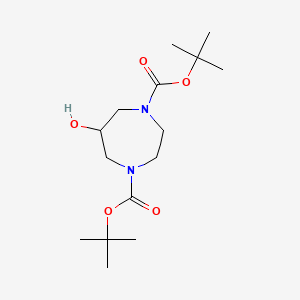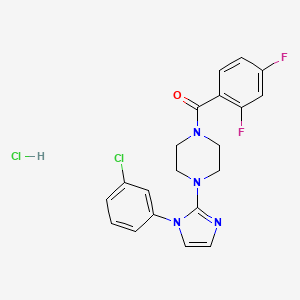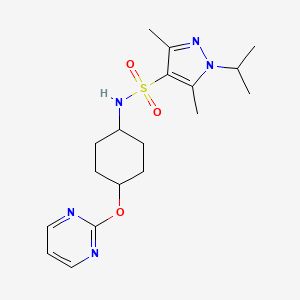
2-(2-methoxyphenoxy)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The ether and amide groups might undergo reactions under certain conditions, and the pyrrolidine ring could potentially participate in reactions involving nitrogen .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups can affect properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Fluoroionophores for Metal Recognition
Researchers have developed fluoroionophores from derivatives like 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol, showcasing their ability to chelate metal cations such as Zn+2 in various solutions. These compounds demonstrate anionic-dependent metal binding, potentially useful for cellular metal staining in fluorescence-based methods (Hong et al., 2012).
Antiproliferative Activity of Pyridine-Thiazole Compounds
A study synthesized pyridine-thiazole hybrids, revealing compounds with significant anticancer activity against various cancer cell lines, including MCF-7 and HepG2. These findings underscore the potential of such derivatives in cancer therapy, with docking studies providing insights into their molecular interactions (Alqahtani & Bayazeed, 2020).
Pyrrolidin-2-one Derivatives Synthesis
Research on the oxidative cyclization of specific acetoacetamides and methoxycarbonylacetamides led to the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. This process, mediated by Mn(III), offers a pathway to synthesize biologically active amino acids containing the pyrrolidine ring, beneficial for pharmaceutical applications (Galeazzi, Mobbili, & Orena, 1996).
Palladium-Catalyzed Intramolecular Allylation
A novel palladium(0)-catalyzed cyclization method was developed to produce 3,4-disubstituted pyrrolidin-2-ones, showcasing a broad range of acetamide anion stabilizers. This technique emphasizes the precision in chemical synthesis, particularly in generating gamma-lactams with total diastereoselection, which could be relevant in developing new medicinal compounds (Giambastiani et al., 1998).
Direcciones Futuras
The future directions for research on this compound would depend on its intended use and observed properties. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique chemical reactivity, it could be explored in synthetic chemistry .
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may interact with its targets through a radical approach . The exact nature of these interactions and the resulting changes at the molecular and cellular level need to be elucidated through further studies.
Biochemical Pathways
The compound may potentially affect several biochemical pathways. It is suggested that the compound may be involved in the protodeboronation of alkyl boronic esters , but the exact pathways and their implications require further investigation.
Result of Action
It is hypothesized that the compound may have a role in formal anti-Markovnikov alkene hydromethylation
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-25-19-6-2-3-7-20(19)26-16-21(24)22-13-12-17-8-10-18(11-9-17)23-14-4-5-15-23/h2-3,6-11H,4-5,12-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRYJTGTMVQWFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanamide](/img/structure/B2863251.png)
![N-benzyl-1-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2863256.png)

![2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide](/img/structure/B2863258.png)


![3-(benzenesulfonyl)-N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}propanamide](/img/structure/B2863262.png)
![Ethyl 5-(3-cyclopentylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2863263.png)
![1-ethyl-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2863264.png)



![(2Z)-3-[(4-Methyl-2-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2863272.png)
![Methyl 4-({1-[(4-methoxyphenyl)sulfonyl]prolyl}amino)benzoate](/img/structure/B2863273.png)
